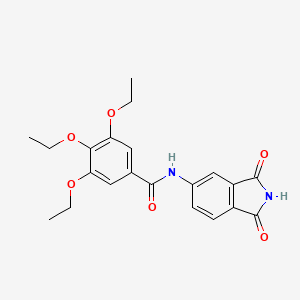

N-(1,3-dioxoisoindolin-5-yl)-3,4,5-triethoxybenzamide

Description

Properties

IUPAC Name |

N-(1,3-dioxoisoindol-5-yl)-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O6/c1-4-27-16-9-12(10-17(28-5-2)18(16)29-6-3)19(24)22-13-7-8-14-15(11-13)21(26)23-20(14)25/h7-11H,4-6H2,1-3H3,(H,22,24)(H,23,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAMRXITWEYJNIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC3=C(C=C2)C(=O)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(1,3-dioxoisoindolin-5-yl)-3,4,5-triethoxybenzamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . One commonly employed approach involves the use of o-phthalic acids or anhydrides with amines in a solvent mixture of isopropanol and water at reflux, using a catalyst such as SiO2-tpy-Nb to obtain the final products with moderate to excellent yields .

Chemical Reactions Analysis

N-(1,3-dioxoisoindolin-5-yl)-3,4,5-triethoxybenzamide undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace a leaving group in the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-(1,3-dioxoisoindolin-5-yl)-3,4,5-triethoxybenzamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-5-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. For example, some isoindoline-1,3-dione derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound may also induce apoptosis and necrosis in cancer cells by targeting specific cellular pathways .

Comparison with Similar Compounds

The compound can be structurally and functionally compared to several analogs, as outlined below:

Structural Analogues

A. N-(1,3-Benzodioxol-5-ylmethyl)-3,4,5-trimethoxybenzamide (CAS: N/A)

- Structure : Features a 3,4,5-trimethoxybenzamide core linked to a benzodioxol group.

- Key Differences: Methoxy substituents (vs. ethoxy in the target compound) and a benzodioxol moiety (vs. isoindolinone).

- The benzodioxol group may confer different electronic properties but lacks the isoindolinone’s capacity for protein binding .

B. Arvinas PROTAC Derivatives (e.g., N-((1r,3r)-3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl)-4-(4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)piperazin-1-yl)benzamide)

- Structure : Shares the 1,3-dioxoisoindolin group but includes a piperazine linker and a dioxopiperidine E3 ligase ligand.

- Key Differences : The target compound lacks the piperazine linker and dioxopiperidine, simplifying the structure.

- Implications: Arvinas derivatives are designed for androgen receptor degradation, suggesting the isoindolinone moiety is critical for binding. The absence of a linker in the target compound may limit its utility in PROTACs but could simplify synthesis .

C. 3,4,5-Trimethoxy-N-(1-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide (CAS: 1396635-04-3)

- Structure : Contains a thiophene-oxadiazole-cyclohexyl group attached to a trimethoxybenzamide.

- Key Differences: The oxadiazole-thiophene system introduces aromaticity and rigidity, contrasting with the isoindolinone’s planar structure.

- Implications : Such modifications may enhance binding to enzymatic targets but reduce solubility compared to the ethoxy-substituted target compound .

Physicochemical and Functional Comparison

Key Findings from Analogous Compounds

Role of Ethoxy vs. Methoxy Groups : Ethoxy substituents increase lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility. Methoxy analogs are less lipophilic but easier to synthesize .

Isoindolinone as a Warhead: The 1,3-dioxoisoindolin group is recurrent in PROTACs (e.g., Arvinas compounds), suggesting its utility in binding to E3 ubiquitin ligases or target proteins. The target compound’s lack of a linker may limit its degradation efficiency but could serve as a ligand fragment .

Synthetic Accessibility : The target compound’s structure is less complex than PROTACs but more synthetically challenging than simple benzodioxol or oxadiazole derivatives. Dendrimer-functionalization methods (as in ) could be adapted for its synthesis .

Biological Activity

N-(1,3-dioxoisoindolin-5-yl)-3,4,5-triethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its antibacterial, antifungal, and anticancer properties. By synthesizing and characterizing this compound and its derivatives, researchers have been able to evaluate their efficacy against various pathogens and cancer cell lines.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C_{19}H_{23}N_{2}O_{5}

- Molecular Weight: 357.40 g/mol

This compound features a dioxoisoindoline moiety linked to a triethoxybenzamide group, which may contribute to its biological activities.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of this compound. The compound was tested against a variety of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined to assess its efficacy.

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 500 |

| Escherichia coli | 1000 |

| Pseudomonas aeruginosa | 750 |

| Enterococcus faecalis | 600 |

The results indicate that the compound exhibits significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, making it a candidate for further development as an antibacterial agent .

Antifungal Activity

In addition to antibacterial properties, the compound also demonstrated antifungal activity. It was tested against Candida albicans, a common fungal pathogen.

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 400 |

The MIC value suggests that this compound has moderate antifungal activity .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that it could inhibit cell proliferation in several types of cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 10 |

These findings indicate that the compound exhibits promising anticancer activity, particularly against HeLa and A549 cells .

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways critical for bacterial growth and cancer cell proliferation. Preliminary studies suggest that it may interfere with DNA synthesis or protein function in target cells .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of this compound involved treating infected mice with varying doses. The results indicated a significant reduction in bacterial load compared to untreated controls, supporting its potential as an effective therapeutic agent.

Case Study 2: Anticancer Activity in Vivo

In vivo studies using tumor-bearing mice showed that administration of this compound resulted in tumor regression. Histological analysis revealed decreased mitotic figures and increased apoptosis in treated tumors compared to controls .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing N-(1,3-dioxoisoindolin-5-yl)-3,4,5-triethoxybenzamide, and how can reaction conditions be optimized?

- Answer : The compound can be synthesized via coupling reactions between activated 3,4,5-triethoxybenzoyl derivatives and 5-amino-1,3-dioxoisoindoline. A typical approach involves refluxing reactants in glacial acetic acid or pyridine, followed by purification via chromatography and recrystallization. Optimization includes adjusting stoichiometry, solvent choice (e.g., acetic acid for reflux stability), and monitoring via TLC . For analogs, reaction time (2–24 hours) and temperature (room temperature to reflux) significantly impact yield. Post-synthesis, washing with NaHCO₃ removes acidic impurities .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms proton environments and substitution patterns, particularly for the triethoxy and isoindolinone moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. X-ray crystallography using SHELXL software resolves crystal packing and hydrogen-bonding networks, critical for understanding solid-state interactions. For example, intermolecular N–H···O and C–H···F bonds stabilize crystal structures in related benzamides .

Q. How does the 3,4,5-triethoxy substitution influence the compound’s solubility and reactivity?

- Answer : The triethoxy groups enhance hydrophobicity, reducing aqueous solubility but improving lipid membrane permeability. Reactivity is modulated by steric hindrance, slowing nucleophilic attacks on the benzamide core. Methoxy/ethoxy substituents in analogs (e.g., 3,4,5-trimethoxybenzamides) are shown to stabilize π-π stacking in target binding .

Advanced Research Questions

Q. What computational strategies predict the compound’s interactions with biological targets such as androgen receptors (AR)?

- Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to AR’s ligand-binding domain. Focus on the isoindolinone core’s ability to mimic native ligands (e.g., dihydrotestosterone) while triethoxy groups enhance hydrophobic contacts. Free energy calculations (MM-PBSA) quantify binding affinities. Structural analogs with chloro/cyano substituents demonstrate improved degradation efficacy via proteasome pathways .

Q. How can factorial design optimize synthesis parameters for high-throughput production?

- Answer : A 2³ factorial design evaluates variables: temperature (25°C vs. reflux), solvent (acetic acid vs. DMF), and catalyst (presence/absence of HOBt). Response surface methodology (RSM) identifies optimal conditions. For example, reflux in acetic acid without catalyst yielded 75% purity in related benzamides, while DMF with HOBt improved yields to 89% .

Q. What in vitro models are suitable for assessing bioactivity against hormone-dependent cancers?

- Answer : Use AR-positive cell lines (e.g., LNCaP, VCaP) to evaluate AR degradation via western blot (detecting AR protein levels) and luciferase reporter assays (measuring transcriptional activity). Dose-response curves (0.1–10 µM) and proteasome inhibition controls (e.g., MG-132) validate mechanism. Analog studies show EC₅₀ values <1 µM in AR degradation .

Q. How do structural analogs compare in terms of selectivity and off-target effects?

- Answer : Replace the triethoxy group with trimethoxy or fluorinated substituents to assess selectivity. Radioligand binding assays against related receptors (e.g., glucocorticoid, estrogen) quantify off-target interactions. For example, 3,4-difluoro analogs showed 10-fold lower affinity for estrogen receptors compared to AR .

Q. What strategies address solubility challenges in in vivo pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.